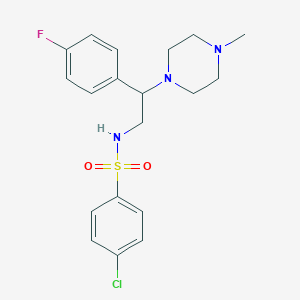![molecular formula C21H24N4O2 B2943546 3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 2198566-25-3](/img/structure/B2943546.png)
3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound characterized by its distinctive structural features
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Preparation of 3-methylpyridin-2-ylmethyl alcohol
Reactants: : 3-methylpyridine, formaldehyde
Reaction Conditions: : Catalytic hydrogenation using a palladium catalyst under high pressure and temperature.
Step 2: Formation of 4-(hydroxymethyl)piperidine
Reactants: : Piperidine, paraformaldehyde
Reaction Conditions: : Reflux in methanol with acidic conditions to promote condensation.
Step 3: Synthesis of intermediate
Reactants: : 4-(hydroxymethyl)piperidine, 3-methylpyridin-2-ylmethyl alcohol
Reaction Conditions: : Reflux in toluene in the presence of a strong base like sodium hydride to facilitate nucleophilic substitution, forming the ether linkage.
Step 4: Cyclization to form 3,4-dihydroquinazolin-4-one
Reactants: : The intermediate compound from Step 3, o-aminobenzoic acid derivatives
Reaction Conditions: : Heated in a solvent like acetic acid under reflux to induce cyclization, forming the quinazolinone structure.
Industrial Production Methods
Industrial production might involve optimization of the above reactions for larger scales, including continuous flow synthesis methods to ensure consistent quality and yield. Catalysts and solvents would be chosen to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
Oxidation: : Oxidative transformations can modify the methyl and methylene groups.
Reagents and Conditions: : Potassium permanganate in acidic conditions.
Products: : Potential formation of aldehydes or carboxylic acids.
Reduction: : Reduction of the quinazolinone core or piperidine moiety.
Reagents and Conditions: : Lithium aluminum hydride under anhydrous conditions.
Products: : Formation of partially or fully reduced derivatives.
Substitution: : Nucleophilic substitution at the pyridinyl or piperidinyl rings.
Reagents and Conditions: : Alkyl halides under basic conditions.
Products: : Various substituted analogs depending on the nucleophile used.
科学研究应用
Chemistry
Catalysts: : Potential use as ligands in coordination chemistry due to its structural complexity and functional groups.
Organic Synthesis: : Intermediate in the synthesis of more complex molecules, leveraging its reactive sites.
Biology
Drug Development: : Investigated for its pharmacological properties, including potential as a neurotransmitter modulator or enzyme inhibitor.
Bioassays: : Used as a probe in biological assays to study receptor-ligand interactions.
Medicine
Therapeutics: : Potential candidate for the development of new therapeutic agents targeting specific biological pathways.
Diagnostic: : Utilized in diagnostic applications, given its ability to bind to specific proteins or enzymes.
Industry
Materials Science: : Exploration in the development of new materials, such as polymers with unique properties.
Agriculture: : Investigation of its use in agrochemicals for plant protection or growth regulation.
作用机制
The mechanism of action of this compound depends on its specific application:
Molecular Targets: : Binds to specific proteins, receptors, or enzymes, altering their activity.
Pathways Involved: : Influences biochemical pathways, such as neurotransmitter release or enzyme catalysis, leading to desired biological effects.
相似化合物的比较
Similar Compounds
3-Methylquinazolin-4-one: : Shares the quinazolinone core but lacks the piperidinyl and pyridinyl substitutions.
2-(4-piperidinyl)quinazolin-4-one: : Contains the piperidinyl substitution without the pyridinyl group.
3-Methyl-2-pyridinylquinazolin-4-one: : Similar to our compound but without the piperidinyl group.
Uniqueness
The combination of the 3-methylpyridin-2-yl, piperidinyl, and quinazolinone structures provides a unique scaffold that offers diverse reactivity and potential for biological activity.
Its specific substitutions allow for targeted interactions with biological molecules, making it a promising candidate for various applications.
Conclusion
3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one stands out as a multifaceted compound with a plethora of applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject for scientific research and industrial application.
属性
IUPAC Name |
3-methyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-6-5-11-22-19(15)27-14-16-9-12-25(13-10-16)21-23-18-8-4-3-7-17(18)20(26)24(21)2/h3-8,11,16H,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJPUMUFSIFAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine](/img/structure/B2943464.png)
![3-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2943465.png)


![2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2943473.png)

![1-{1-methyl-5-[(2-methylpropoxy)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2943475.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2943477.png)





